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Compound of Interest

Compound Name: 1,1-Bis(2-bromophenyl)urea

Cat. No.: B15505995

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the available spectroscopic and synthetic information
for bis(2-bromophenyl)urea isomers. Extensive literature searches did not yield specific
experimental spectroscopic data (*H NMR, 3C NMR, IR, or Mass Spectrometry) or a detailed
synthetic protocol for 1,1-Bis(2-bromophenyl)urea. Consequently, this document provides a
summary of the available information for the related isomer, 1,3-Bis(2-bromophenyl)urea, a
general synthetic methodology for 1,1-diaryl ureas, and predicted spectroscopic data for the
target compound, 1,1-Bis(2-bromophenyl)urea. Due to the absence of biological data,
signaling pathways related to this compound could not be described.

Data for 1,3-Bis(2-bromophenyl)urea

While specific data for 1,1-Bis(2-bromophenyl)urea is not available, its isomer, 1,3-Bis(2-
bromophenyl)urea, is a known compound.

Table 1: Chemical Identification of 1,3-Bis(2-bromophenyl)urea
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Identifier Value

Compound Name 1,3-Bis(2-bromophenyl)urea
CAS Number 175278-34-9

Molecular Formula C13H10Br2N20

Molecular Weight 370.04 g/mol

Complete experimental spectroscopic data for this isomer were not found in the conducted
searches.

Predicted Spectroscopic Data for 1,1-Bis(2-
bromophenyl)urea

In the absence of experimental data, the following *H and 13C NMR data for 1,1-Bis(2-
bromophenyl)urea have been predicted using online spectroscopic tools. It is critical to note
that this data is theoretical and has not been experimentally validated.

Table 2: Predicted *H NMR Spectroscopic Data for 1,1-Bis(2-bromophenyl)urea (Solvent:
CDCls)

Chemical Shift Lo ) )
Multiplicity Integration Assignment

(ppm)

~7.6 (Predicted) d 2H Ar-H
~7.4 (Predicted) t 2H Ar-H
~7.2 (Predicted) t 2H Ar-H
~7.0 (Predicted) d 2H Ar-H
~6.5 (Predicted) s (broad) 2H -NH:z

Table 3: Predicted 3C NMR Spectroscopic Data for 1,1-Bis(2-bromophenyl)urea (Solvent:
CDCls)
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Chemical Shift (ppm) Assignment
~155 (Predicted) C=0 (Urea)
~140 (Predicted) Ar-C (C-N)
~133 (Predicted) Ar-C

~128 (Predicted) Ar-C

~127 (Predicted) Ar-C

~125 (Predicted) Ar-C

~118 (Predicted) Ar-C (C-Br)

Expected Infrared (IR) and Mass Spectrometry (MS) Data

» IR Spectroscopy: The IR spectrum of 1,1-Bis(2-bromophenyl)urea is expected to show
characteristic absorption bands for the N-H stretching of the primary amine (around 3400-
3200 cm™1), the C=0 stretching of the urea carbonyl group (around 1650-1630 cm~1), and C-
N stretching vibrations. Aromatic C-H and C=C stretching bands would also be present.

e Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding
to the molecular weight of the compound (C13H11Br2N20+%). Due to the presence of two
bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be expected for the
molecular ion and bromine-containing fragments.

Experimental Protocols: General Synthesis of 1,1-
Diaryl Ureas

A specific experimental protocol for the synthesis of 1,1-Bis(2-bromophenyl)urea was not
found. However, a general method for the synthesis of 1,1-diaryl ureas involves the reaction of
a secondary diarylamine with an isocyanate source, such as chlorosulfonyl isocyanate[1]. This
approach could potentially be adapted for the synthesis of the target compound.

General Procedure for the Synthesis of 1,1-Diaryl Ureas
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+ Reaction of Di(2-bromophenyl)amine with Chlorosulfonyl Isocyanate: To a solution of di(2-
bromophenyl)amine in an appropriate aprotic solvent (e.g., dichloromethane), chlorosulfonyl
isocyanate is added dropwise at a low temperature (e.g., 0 °C).

+ Hydrolysis: The resulting intermediate is then carefully hydrolyzed, typically by the addition of
water or an agueous basic solution, to yield the 1,1-diaryl urea.

o Purification: The crude product can be purified by standard laboratory techniques such as
recrystallization or column chromatography.

The following diagram illustrates the general synthetic workflow for the preparation of 1,1-diaryl
ureas.

Step 1: Reaction with Isocyanate Source

Di(2-bromophenyl)amine Chlorosulfonyl_Isocyanate

Aprotic Solvent, 0 9C

Intermediate

Water/Base

Step 2: Hydrolysis and P*rification

Hydrolysis Crude_Product

Purification

1,1-Bis(2-bromophenyl)urea

Click to download full resolution via product page
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A general synthetic workflow for 1,1-diaryl ureas.

Signaling Pathways and Biological Activity

No information regarding the biological activity or associated signaling pathways for 1,1-Bis(2-
bromophenyl)urea was identified in the conducted literature search. Therefore, a
diagrammatic representation of its biological interactions cannot be provided at this time.

Conclusion

This technical guide summarizes the currently available information on 1,1-Bis(2-
bromophenyl)urea. The lack of experimental spectroscopic and synthetic data in the scientific
literature highlights a gap in the chemical characterization of this compound. The provided
predicted spectroscopic data and the general synthetic protocol offer a starting point for
researchers interested in the synthesis and characterization of this molecule. Further
experimental work is required to validate the predicted data and to explore the potential
biological activities of 1,1-Bis(2-bromophenyl)urea.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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